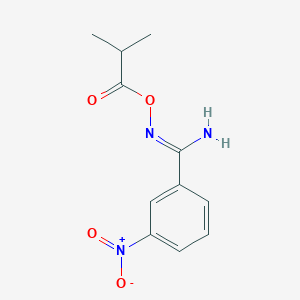![molecular formula C16H17N3O2 B5816698 N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
N-[3-(butyrylamino)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(butyrylamino)phenyl]nicotinamide, commonly known as BPN or FK866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis. It was first discovered in 2004 as a potential anticancer agent, due to its ability to selectively target cancer cells by inducing apoptosis and inhibiting angiogenesis. Since then, BPN has been extensively studied for its therapeutic potential in various diseases and conditions.
Wirkmechanismus
BPN exerts its anticancer effects by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. By inhibiting NAMPT, BPN reduces the intracellular levels of NAD+, leading to cellular energy depletion and apoptosis in cancer cells. BPN also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. BPN also inhibits the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases. Furthermore, BPN has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BPN in lab experiments is its high specificity for cancer cells and NAMPT. BPN has been shown to have minimal toxicity to normal cells and tissues, making it a promising anticancer agent. However, BPN has a short half-life in vivo, which limits its clinical application. Furthermore, BPN may have off-target effects on other enzymes involved in NAD+ biosynthesis, which may affect its specificity and efficacy.
Zukünftige Richtungen
There are several future directions for research on BPN. One area of interest is the development of BPN analogs with improved pharmacokinetic properties and efficacy. Another area of research is the combination of BPN with other anticancer agents to enhance its therapeutic potential. Furthermore, BPN may have potential applications in other diseases and conditions, such as metabolic disorders and neurodegenerative diseases. Overall, BPN is a promising compound with potential therapeutic applications in various diseases and conditions.
Synthesemethoden
BPN can be synthesized using a multistep process, starting with the reaction of 3-aminophenylboronic acid with 3-bromopyruvic acid to form 3-(3-bromopyruvamido)phenylboronic acid. This compound is then coupled with nicotinamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield BPN. The synthesis of BPN is a complex process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BPN has been extensively studied for its therapeutic potential in various diseases and conditions. It has been shown to be effective in inhibiting the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. BPN has also been studied for its potential in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, BPN has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-5-15(20)18-13-7-3-8-14(10-13)19-16(21)12-6-4-9-17-11-12/h3-4,6-11H,2,5H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUAIYMVFBSGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5816620.png)
![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)

![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)

![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)




